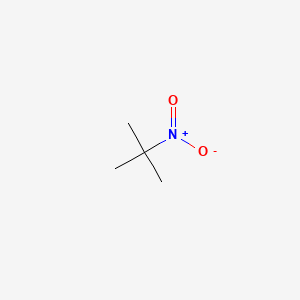
2,3,6-Trichloropyridine
Übersicht
Beschreibung
2,3,6-Trichloropyridine is an organic compound with the molecular formula C5H2Cl3N. It is a derivative of pyridine, where three hydrogen atoms are replaced by chlorine atoms at the 2nd, 3rd, and 6th positions. This compound is a colorless to light yellow liquid with a pungent odor and is known for its chemical stability and solubility in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,6-Trichloropyridine can be synthesized through various methods. One common method involves the chlorination of pyridine derivatives. For instance, pentachloropyridine can be reduced using lithium aluminum hydride to yield this compound . Another method involves the use of catalysts such as cobalt chloride, lanthanum chloride, and ferric chloride supported on a silica carrier .
Industrial Production Methods: In industrial settings, this compound is often produced using continuous processes that involve the chlorination of pyridine in the presence of catalysts. The reaction is typically carried out under controlled temperatures and pressures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6-Trichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form less chlorinated pyridine derivatives.
Oxidation: It can undergo oxidation to form pyridine N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents.
Major Products Formed:
Nucleophilic Substitution: 2,3-dichloropyridine, 2-chloropyridine derivatives.
Reduction: 2,3-dichloropyridine, 2-chloropyridine.
Oxidation: Pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trichloropyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,6-trichloropyridine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chlorinated structure allows it to interact with nucleophilic sites on proteins and other biomolecules, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2,3,5,6-Tetrachloropyridine
- 2,3,4,6-Tetrachloropyridine
- 2,3,4,5-Tetrachloropyridine
- Pentachloropyridine
Comparison: 2,3,6-Trichloropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its tetrachlorinated counterparts, it is less reactive but more stable, making it suitable for applications requiring prolonged stability .
Eigenschaften
IUPAC Name |
2,3,6-trichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAKJVMKNDXBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073374 | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-09-9, 29154-14-1 | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,3,6-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2.3.6-Trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to 2,3,6-trichloropyridine?
A1: this compound is frequently synthesized via two main pathways:
- From Pentachloropyridine: Reduction of pentachloropyridine with lithium aluminum hydride (LiAlH4) in ether yields this compound as the major product. This reaction proceeds through a fascinating mechanism involving the addition of AlH4- across the 3- and 4-positions of the pyridine ring, followed by an unusual cis-elimination. [, ]
- From Trichloro-1,2,4-triazine: Diels-Alder reactions of trichloro-1,2,4-triazine with specific dienes like bicyclo[2.2.1]hepta-2,5-diene or quadricyclane result in the formation of this compound. This occurs through the loss of cyclopentadiene from the initial dihydropyridine intermediate formed during the reaction. []
Q2: Can this compound be selectively dechlorinated?
A: Yes, research indicates that selective dechlorination of this compound is achievable. One method utilizes a palladium catalyst supported on graphene oxide (Pd/GO) in the presence of hydrogen gas. This catalytic hydrogenation process, typically conducted at temperatures between 20°C to 100°C and hydrogen pressures of 1-6 MPa, preferentially removes the chlorine atom at the 6-position, resulting in the formation of 2,3-dichloropyridine. []
Q3: Are there alternative methods for synthesizing 2,3-dichloropyridine from this compound that avoid high pressure hydrogenation?
A: Yes, researchers have developed a method employing a transfer hydrogenation approach. This procedure uses an organic compound as the hydrogen donor, a palladium on carbon (Pd/C) catalyst, and an alcoholic solvent (C1-C4). The reaction occurs under milder conditions compared to the Pd/GO catalyzed hydrogenation, offering potential advantages for large-scale synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)
![17-(diethylamino)-11-imino-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B1294606.png)











